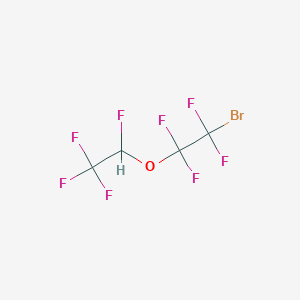

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

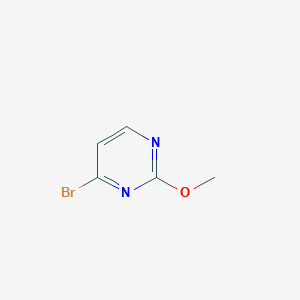

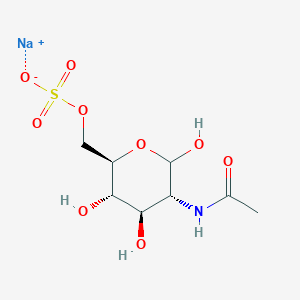

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a useful research compound. Its molecular formula is C4HBrF8O and its molecular weight is 296.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Laboratory Investigation of Anesthetic Properties

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane has been studied for its properties as a nonflammable anesthetic agent. Its physical characteristics, such as boiling point, specific gravity, and gas partition coefficients, have been investigated (Warner, Orth, Weber, & Layton, 1967).

Nuclear Magnetic Resonance Spectroscopy

This compound has been subject to nuclear magnetic resonance spectroscopy to understand conformational equilibria and rates of conformational interconversion of halogenated ethanes. The study offers insights into the ground-state energies and barriers to interconversions (Weigert, Winstead, Garrels, & Roberts, 1970).

Flash Vacuum Thermolysis

Flash vacuum thermolysis of 2-bromoethanol leads to the formation of 1-bromo-1-(1-bromoethoxy)ethane, demonstrating the dimerization of 1-bromoethanol. This research provides valuable information about the formation processes at low temperatures (Jenneskens, Wiersum, & Ripoll, 1988).

Ion Chemistry in Air Plasma

The ion chemistry of similar halogenated compounds in air plasma at atmospheric pressure has been examined using mass spectrometry. This study is crucial for understanding the ionization and fragmentation behaviors of these compounds (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Synthesis and Separation

Research on the synthesis of 1-Bromo-2-(p-nitrophenoxy) ethane and its separation from byproducts explores its solubility properties and methods for obtaining high-quality products (Liu Qiao-yun, 2004).

Ozone Formation Potential

The ozone formation potential of similar brominated compounds has been studied, highlighting their reactivity with OH radicals and their impact on smog formation. This research is vital for understanding environmental impacts (Whitten, Cohen, Myers, & Carter, 2003).

Renal Toxicity Studies

Studies on the renal toxicity of halogenated ethanes, including those similar to this compound, have been conducted to understand their impact on renal tubule cells and potential carcinogenic effects (National Toxicology Program, 1996).

Mécanisme D'action

Target of Action

It is known to be used as a co-solvent and additive for various battery systems .

Mode of Action

The compound interacts with its targets by forming a highly fluorinated interphase . This interphase inhibits oxidation and transition metal dissolution , which are crucial for the stable cycling of battery systems .

Biochemical Pathways

It is known to play a role in the electrochemical processes within battery systems .

Pharmacokinetics

Its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability make it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its ability to suppress dendrites without raising the interfacial impedance in lithium-metal batteries . This results in improved stability and performance of the battery systems .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYYZHFOOPHVJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

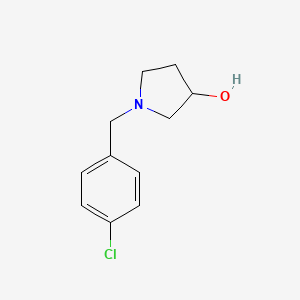

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)